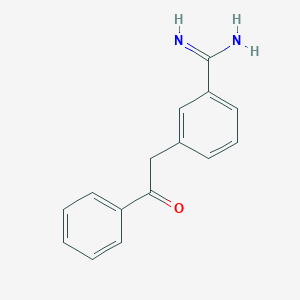
Lanthanum--nickel (2/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum–nickel (2/3) can be synthesized using several methods, including the sol-gel method, high-energy ball milling, and hydrothermal processes . The sol-gel method involves using citric acid as a chelating agent, followed by calcination at high temperatures to obtain the desired nanocomposite . High-energy ball milling and hydrothermal processes are also employed to produce ultrafine powders and nanopowders of lanthanum–nickel (2/3) .
Industrial Production Methods: In industrial settings, lanthanum–nickel (2/3) is typically produced through the electrowinning process in lithium chloride-potassium chloride eutectic melts . This method involves the reduction of lanthanum and nickel salts in a molten salt medium, resulting in the formation of the intermetallic compound.
Chemical Reactions Analysis
Types of Reactions: Lanthanum–nickel (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation . It can be oxidized by air at temperatures above 200°C and reacts with hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–nickel (2/3) include hydrogen, oxygen, and various acids . The compound can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . Conversely, hydrogen can be released by decreasing the pressure or increasing the temperature .
Major Products Formed: The major products formed from reactions involving lanthanum–nickel (2/3) include lanthanum oxide, nickel oxide, and various hydrides . These products are often used in further chemical processes or as catalysts in industrial applications.
Scientific Research Applications
Lanthanum–nickel (2/3) has a wide range of scientific research applications. It is used as a catalyst for hydrogenation reactions, hydrogen storage, and in the dry reforming of methane to produce hydrogen-rich syngas . Additionally, it is employed in the degradation of pollutants such as rhodamine B, showcasing its potential in environmental applications . The compound’s unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which lanthanum–nickel (2/3) exerts its effects involves its ability to absorb and release hydrogen. The compound forms hydrides by absorbing hydrogen atoms into its crystal lattice, which can then be released under specific conditions . This reversible hydrogen storage capability is crucial for its use in hydrogen storage and fuel cell applications .
Comparison with Similar Compounds
Lanthanum–nickel (2/3) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum nickel (LaNi), and lanthanum nickel oxide (LaNiO3) . These compounds share similar properties, such as hydrogen storage capacity and catalytic activity, but differ in their crystal structures and specific applications. Lanthanum–nickel (2/3) is unique due to its specific CaCu5 crystal structure and its ability to form stable hydrides .
List of Similar Compounds:- Lanthanum pentanickel (LaNi5)
- Lanthanum nickel (LaNi)
- Lanthanum nickel oxide (LaNiO3)
- Lanthanum nickel (2/7) (La2Ni7)
- Lanthanum nickel (2/3) (La2Ni3)
Properties
CAS No. |
59458-77-4 |
|---|---|
Molecular Formula |
La2Ni3 |
Molecular Weight |
453.891 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/2La.3Ni |
InChI Key |
JPXXDIRIQZVTLP-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)



![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
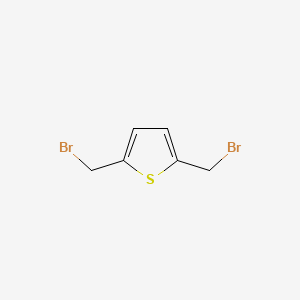
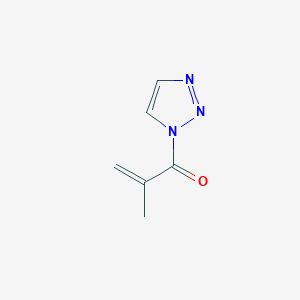

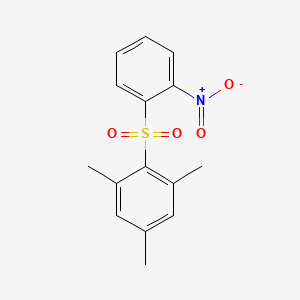

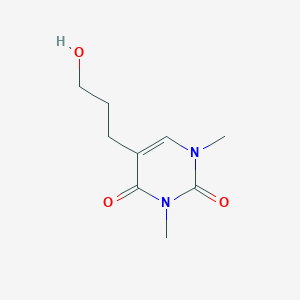
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
